3-bromo-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
3-bromo-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2S/c1-22-15-8-3-2-7-13(15)14-10-23-17(19-14)20-16(21)11-5-4-6-12(18)9-11/h2-10H,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOFZOHTCXWIBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch reaction remains the most widely employed method for constructing the thiazole core. For this compound, 2-bromo-1-(2-methoxyphenyl)ethan-1-one serves as the α-halo ketone precursor, reacting with thiourea in ethanol under reflux (Scheme 1).
Reaction Conditions
- α-Halo ketone preparation : Bromination of 1-(2-methoxyphenyl)ethan-1-one using molecular bromine (Br₂) in acetic acid at 0–5°C.
- Cyclization : Thiourea (1.2 equiv) and sodium acetate (3 equiv) in ethanol, refluxed for 6–8 hours.
Mechanistic Insights
Thiourea attacks the electrophilic α-carbon of the bromoketone, followed by cyclodehydration to form the thiazole ring. The 2-methoxyphenyl group directs regioselectivity, favoring substitution at the 4-position of the thiazole.
Characterization Data
- Yield : 68–72% after recrystallization (ethyl acetate/hexane).
- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, 1H, Ar-H), 7.45 (t, 1H, Ar-H), 7.32 (d, 1H, Ar-H), 6.98 (s, 1H, Thiazole-H), 3.89 (s, 3H, OCH₃).
Amide Bond Formation Strategies
Classical Schotten-Baumann Reaction
The amine intermediate reacts with 3-bromobenzoyl chloride under basic conditions (Figure 1).
Procedure
- Reagents : 4-(2-Methoxyphenyl)-1,3-thiazol-2-amine (1 equiv), 3-bromobenzoyl chloride (1.1 equiv), aqueous NaOH (10%), tetrahydrofuran (THF).
- Conditions : 0°C to room temperature, 2 hours.
Optimization Challenges
Di-2-Pyridyldithiocarbonate (DPDTC)-Mediated Coupling
A contemporary method utilizing DPDTC as a coupling agent enables direct amidation from carboxylic acids, bypassing acyl chloride intermediates (Table 1).
Stepwise Protocol
- Thioester Formation :
- Amine Coupling :
Advantages Over Classical Methods
- Atom Economy : Eliminates stoichiometric bases and reduces halogenated solvent use.
- Yield : 89–95% (¹H NMR with 1,3,5-trimethoxybenzene internal standard).
- Green Metrics :
Comparative Analysis of Amidation Methods
| Parameter | Schotten-Baumann | DPDTC-Mediated |
|---|---|---|
| Yield (%) | 65–70 | 89–95 |
| Reaction Time (h) | 2 | 6 |
| Solvent System | THF/H₂O | TPGS-750-M/H₂O |
| PMI | 31 | 15.3 |
| Scalability | Limited by hydrolysis | Kilogram-scale demonstrated |
Critical Insights
- The DPDTC method’s use of micellar aqueous media (TPGS-750-M) enhances solubility of aromatic reactants, enabling homogeneous reaction conditions.
- Recycling TPGS-750-M solutions across multiple batches retains >90% yield, underscoring industrial viability.
Large-Scale Synthesis and Process Optimization
Kilogram-Scale DPDTC Protocol
- Charge 3-bromobenzoic acid (1.50 kg, 7.45 mol) and DPDTC (1.95 kg, 7.82 mol) into a 50 L reactor.
- Heat to 60°C with mechanical stirring (4 h).
- Add 4-(2-methoxyphenyl)-1,3-thiazol-2-amine (1.62 kg, 7.82 mol) and TPGS-750-M/H₂O (18 L).
- Stir at 60°C (6 h), extract with ethyl acetate (3 × 5 L), wash with 1 M NaOH/HCl.
- Isolate product via rotary evaporation and recrystallization (ethanol/water).
Outcome :
- Purity : 99.2% (HPLC, C18 column).
- Throughput : 2.25 kg/batch (94% yield).
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Antimicrobial Properties
Recent studies have demonstrated that compounds similar to 3-bromo-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide exhibit promising antimicrobial activities. For instance, derivatives of thiazole have been shown to possess significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied, particularly against breast cancer cell lines such as MCF7. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. For example, a study highlighted that certain thiazole derivatives effectively inhibited cell proliferation and induced cell death in MCF7 cells through the Sulforhodamine B assay method .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-bromo-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and the biological system in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(3-methoxyphenyl)benzamide: Similar structure but with different substitution patterns.
3-bromo-4-methoxybenzamide: Lacks the thiazole ring, leading to different chemical properties.
Uniqueness
3-bromo-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is unique due to the combination of the bromine atom, methoxyphenyl group, and thiazole ring. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it valuable for various applications.
Biological Activity
3-bromo-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thiazole Ring : This can be achieved by reacting an appropriate α-haloketone with thiourea under basic conditions.
- Bromination : The introduction of the bromine atom is performed using brominating agents such as N-bromosuccinimide (NBS).
- Amidation : The final step involves coupling the thiazole derivative with 3-bromobenzoyl chloride in the presence of a base like triethylamine.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer effects. For instance, a study highlighted that related thiazole derivatives demonstrated potent anti-proliferative activity against various cancer cell lines. The IC50 values for these compounds ranged from 2 µM to 25 µM, depending on the specific derivative and cell line tested .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 5.0 | Induction of apoptosis |
| Compound B | HCT-116 | 10.0 | Cell cycle arrest at G2/M phase |
| This compound | TBD | TBD | TBD |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways essential for bacterial survival.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Studies indicate that these compounds can cause cell cycle arrest at specific phases (G1/S or G2/M), preventing cancer cells from proliferating.
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in critical cellular processes such as DNA replication and repair.
Case Studies
Several case studies have documented the efficacy of thiazole derivatives in clinical settings:
- A recent study reported that a related thiazole compound significantly reduced tumor size in xenograft models when administered at specific dosages over a defined treatment period .
- Another investigation found that derivatives with similar structures exhibited low toxicity in vitro and in vivo, indicating their potential as safe therapeutic agents for further development .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 3-bromo-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves multi-step reactions, starting with the formation of the thiazole ring followed by coupling with brominated benzamide. Key steps include:
- Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones under reflux in ethanol .
- Coupling reactions : Amide bond formation using coupling agents like EDCI/HOBt in anhydrous DMF at 0–5°C to minimize side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity .
- Optimization : Temperature control (<50°C) and solvent choice (polar aprotic solvents) enhance selectivity and reduce byproducts like unreacted bromobenzamide .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Structural confirmation :
- NMR spectroscopy : ¹H and ¹³C NMR to verify substitution patterns (e.g., methoxyphenyl at C4 of thiazole, bromine at C3 of benzamide) .
- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ at m/z 415.2) .
- Purity assessment :
- HPLC : Reverse-phase C18 column with UV detection at 254 nm; retention time compared to standards .
- Melting point analysis : Sharp range (e.g., 180–182°C) indicates high crystallinity .
Q. What potential biological activities are predicted for this compound based on structural analogs?
- Antimicrobial activity : Thiazole derivatives with methoxyphenyl groups show MIC values of 2–8 µg/mL against Gram-positive bacteria (e.g., S. aureus) due to membrane disruption .
- Anticancer potential : Bromobenzamide-thiazole hybrids inhibit kinase enzymes (e.g., EGFR) with IC₅₀ values <10 µM in breast cancer cell lines (MCF-7) .
- Anti-inflammatory effects : Analogous compounds reduce COX-2 expression by 40–60% in murine macrophages at 50 µM .
Advanced Research Questions
Q. How can molecular docking studies be designed to elucidate the mechanism of action of this compound?
- Target selection : Prioritize proteins with known thiazole/benzamide interactions (e.g., EGFR, COX-2) using databases like PDB or ChEMBL .
- Protocol :
- Ligand preparation : Optimize 3D structure (Avogadro) and assign charges (AM1-BCC).
- Docking software : AutoDock Vina or Schrödinger Glide with grid boxes centered on active sites (e.g., EGFR ATP-binding pocket) .
- Validation : Compare docking scores (ΔG < −8 kcal/mol) with co-crystallized inhibitors (e.g., erlotinib for EGFR) .
- Follow-up : Validate predictions via surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) .
Q. What strategies optimize reaction conditions to enhance selectivity in multi-step syntheses of similar benzamide derivatives?
- Solvent effects : Use DMF for amide coupling (high polarity stabilizes intermediates) but switch to THF for cyclization to avoid over-alkylation .
- Catalyst systems : Pd(PPh₃)₄/CuI for Suzuki-Miyaura coupling of bromobenzamide with boronic esters (yield >80%) .
- Temperature gradients : Slow heating (2°C/min) during thiazole formation reduces polymerization side products .
Q. How should researchers address discrepancies in biological activity data between assay conditions or model systems?
- Case study : If IC₅₀ varies across cell lines (e.g., MCF-7 vs. HeLa):
- Assay standardization : Normalize cell viability using ATP-based assays (CellTiter-Glo) and control for serum concentration .
- Metabolic stability : Test compound stability in cell culture media (e.g., DMEM vs. RPMI) via LC-MS to rule out degradation .
Q. How do specific functional groups (e.g., bromine, methoxyphenyl) contribute to the compound’s reactivity and bioactivity?
- Bromine : Enhances electrophilicity for nucleophilic aromatic substitution (SΝAr) in follow-up derivatization .
- Methoxyphenyl : Increases lipophilicity (clogP ~3.5), improving blood-brain barrier penetration in neuroinflammation models .
- Thiazole ring : Acts as a hydrogen bond acceptor, critical for binding to kinase catalytic domains (e.g., EGFR T790M mutant) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
